Technical Whitepaper: 3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide
Technical Whitepaper: 3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide
[1]
Part 1: Executive Summary
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is a specialized fluorinated building block used increasingly in the design of bioactive small molecules, particularly for Central Nervous System (CNS) and kinase inhibitor programs.[1] It combines a polar, solubilizing pyrrolidine scaffold with a metabolically stable, lipophilic 3,3,3-trifluoropropanoyl motif .[1]
This guide provides a comprehensive technical analysis of this moiety, detailing its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) optimization. It serves as a definitive reference for researchers seeking to leverage the "fluorine effect" to modulate pKa, lipophilicity, and metabolic stability in lead compounds.
Part 2: Chemical Identity & Physicochemical Profile[2]
Chemical Identification
| Property | Detail |
| IUPAC Name | 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide |
| Common Name | N-(3-Pyrrolidinyl)-3,3,3-trifluoropropanamide |
| Molecular Formula | C₇H₁₁F₃N₂O |
| Molecular Weight | 212.17 g/mol |
| Chirality | Contains one stereocenter at the pyrrolidine C3 position.[1] Available as (R), (S), or racemate. |
| Representative CAS | Note: Specific CAS depends on stereochemistry.(S)-isomer: Analogous to 133298-82-5 (non-fluoro)(R)-isomer: Analogous to 1360092-02-9 (N-methyl derivative) |
| SMILES | FC(F)(F)CC(=O)NC1CNCC1 |
Physicochemical Properties (Calculated & Observed)
The incorporation of the trifluoromethyl group significantly alters the profile compared to the non-fluorinated propionamide analog.
| Parameter | Value (Approx.) | Impact on Drug Design |
| cLogP | 0.4 – 0.8 | Lipophilicity Modulation: The CF₃ group increases lipophilicity compared to the propyl analog (cLogP ~ -0.1), improving membrane permeability while maintaining water solubility via the amine.[1] |
| pKa (Pyrrolidine NH) | ~9.5 – 10.5 | Basic Center: The secondary amine remains basic, suitable for salt formation (e.g., HCl, TFA salts) to enhance solubility. |
| pKa (Amide NH) | > 15 | Neutral: The amide hydrogen is a hydrogen bond donor (HBD), critical for receptor binding interactions. |
| TPSA | ~41 Ų | CNS Penetration: Low polar surface area suggests good potential for Blood-Brain Barrier (BBB) penetration.[1] |
| Metabolic Stability | High | Blockade: The terminal CF₃ group blocks metabolic oxidation at the ω-position of the propyl chain. |
Part 3: Synthetic Methodologies
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is typically achieved through a convergent route involving amide coupling followed by deprotection.[1]
Synthesis Workflow Diagram
Caption: Convergent synthesis route via N-Boc protection strategy.
Detailed Experimental Protocol
Step 1: Amide Coupling
Objective: Form the amide bond between the fluorinated acid and the protected pyrrolidine.
-
Reagents:
-
Procedure:
-
Dissolve 3,3,3-trifluoropropanoic acid in DMF/DCM under N₂ atmosphere.
-
Add DIPEA and the coupling agent (HATU or EDC). Stir for 15 minutes to activate the acid.
-
Add tert-butyl 3-aminopyrrolidine-1-carboxylate.[1]
-
Stir at room temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: MW + 100 for Boc adduct).[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: N-Boc Deprotection
Objective: Reveal the secondary amine for further functionalization or biological testing.
-
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add TFA (10–20 equivalents) dropwise at 0°C.
-
Stir at RT for 1–2 hours. Monitor by TLC/LC-MS (disappearance of starting material).
-
Workup: Concentrate in vacuo.
-
For TFA salt: Use directly or co-evaporate with toluene/DCM to remove excess acid.
-
For Free Base: Redissolve in DCM, wash with saturated Na₂CO₃, dry, and concentrate.
-
-
Part 4: Medicinal Chemistry Utility[3][4][5]
Structural Analysis & SAR Logic
This moiety is a "privileged substructure" in modern drug design, often used to replace simple propionamides or acetamides.
Caption: Structure-Activity Relationship (SAR) breakdown of the core scaffold.
Application Case Studies
-
JAK Inhibitors (e.g., Baricitinib Analogs):
-
The pyrrolidine-amide motif is structurally homologous to the side chains found in JAK inhibitors like Baricitinib. The trifluoroethyl group serves as a bioisostere for the ethyl or cyanomethyl groups, potentially reducing metabolic clearance while maintaining potency.
-
-
CNS Agents (Reuptake Inhibitors):
-
Pyrrolidine-3-carboxamides and N-(pyrrolidin-3-yl)amides are established scaffolds for Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs).[1]
-
Advantage: The CF₃ group lowers the basicity of nearby sites less than a direct fluorine attachment would, but significantly boosts BBB permeability compared to a hydrophilic unsubstituted amide.
-
Part 5: Handling, Stability, & Safety
Stability
-
Thermal: Stable at room temperature.
-
Chemical: The amide bond is robust; however, the secondary amine is nucleophilic and sensitive to aldehydes/ketones (forming imines) or acid chlorides.
-
Storage: Store as the HCl or TFA salt at 2–8°C under desiccated conditions to prevent hygroscopic absorption.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood, especially during the deprotection step (TFA fumes).
-
References
-
Synthesis of Fluorinated Amides
-
Title: Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies.
- Source: Royal Society of Chemistry (RSC) Advances, 2014.
-
URL:[Link]
-
-
Pyrrolidine Scaffolds in Drug Discovery
-
Fluorine in Medicinal Chemistry
-
Related Chemical Data (PubChem)
